3-(2-chlorophenyl)-7-ethoxy-6-ethyl-4H-chromene-4-thione
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Overview
Description
3-(2-chlorophenyl)-7-ethoxy-6-ethyl-4H-chromene-4-thione is a heterocyclic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are widely studied for their potential applications in various fields such as medicine, agriculture, and materials science. The presence of the 2-chlorophenyl group and the ethoxy and ethyl substituents on the chromene ring contribute to the unique chemical properties and reactivity of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorophenyl)-7-ethoxy-6-ethyl-4H-chromene-4-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The resulting intermediate undergoes cyclization and subsequent thionation to yield the desired chromene-thione compound .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. These processes often utilize continuous flow reactors and automated systems to ensure high yield and purity. The use of catalysts and solvents that are environmentally friendly and cost-effective is also a key consideration in industrial production .
Chemical Reactions Analysis
Types of Reactions
3-(2-chlorophenyl)-7-ethoxy-6-ethyl-4H-chromene-4-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The 2-chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted chromene derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 3-(2-chlorophenyl)-7-ethoxy-6-ethyl-4H-chromene-4-thione involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or interact with cellular receptors to induce specific biological responses .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Chlorophenyl)-7-methoxy-6-ethylchromene-4-thione
- 3-(2-Chlorophenyl)-7-ethoxy-6-methylchromene-4-thione
- 3-(2-Chlorophenyl)-7-ethoxy-6-ethylchromene-4-one
Uniqueness
3-(2-chlorophenyl)-7-ethoxy-6-ethyl-4H-chromene-4-thione is unique due to the specific combination of substituents on the chromene ring. The presence of the 2-chlorophenyl group, along with the ethoxy and ethyl groups, imparts distinct chemical and biological properties that differentiate it from other similar compounds .
Properties
IUPAC Name |
3-(2-chlorophenyl)-7-ethoxy-6-ethylchromene-4-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClO2S/c1-3-12-9-14-18(10-17(12)21-4-2)22-11-15(19(14)23)13-7-5-6-8-16(13)20/h5-11H,3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJCRIAOUIFRXBP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OCC)OC=C(C2=S)C3=CC=CC=C3Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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